molecular formula C17H14O3 B10842850 3-Benzyl-5-methoxychromen-2-one

3-Benzyl-5-methoxychromen-2-one

Katalognummer B10842850
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: XJSXZFXFKVCTQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-5-methoxychromen-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of chromen-2-one, featuring a benzyl group at the third position and a methoxy group at the fifth position. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methoxychromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-benzylchromen-2-one with methoxy reagents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-5-methoxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-5-methoxychromen-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Benzyl-5-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression .

Similar Compounds:

Comparison: Compared to these similar compounds, this compound stands out due to its unique methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets .

Eigenschaften

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-benzyl-5-methoxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-19-15-8-5-9-16-14(15)11-13(17(18)20-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI-Schlüssel

XJSXZFXFKVCTQS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.